1-Fluoro-4-isocyanobenzene
Overview
Description
1-Fluoro-4-isocyanobenzene is a compound that is part of the fluoroaromatic family, characterized by the presence of fluorine atoms attached to an aromatic benzene ring. The presence of the isocyanate group (-N=C=O) at the para position relative to the fluorine atom adds to the chemical reactivity of the molecule, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of fluoroaromatic compounds can be complex due to the reactivity of the fluorine atom. In the case of 1-Fluoro-4-isocyanobenzene, although the specific synthesis is not detailed in the provided papers, similar compounds have been synthesized through various methods. For example, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile involves the use of IR, 1H NMR, and EI mass spectral analysis for identification, with the structure confirmed by X-ray crystallographic studies . This suggests that similar analytical techniques could be employed in the synthesis of 1-Fluoro-4-isocyanobenzene to ensure the purity and structure of the compound.
Molecular Structure Analysis
The molecular structure of fluoroaromatic compounds is often elucidated using X-ray crystallography, as seen in the study of 1,2,3,5-tetrafluorobenzene . The crystal structure of this compound shows a layered monoclinic structure with C–H⋯F–C interactions. These weak intermolecular interactions play a significant role in the crystal packing of non-polar compounds. Similarly, for 1-Fluoro-4-isocyanobenzene, one would expect the isocyanate group to influence the molecular geometry and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
The reactivity of fluoroaromatic compounds is often influenced by the electronegativity of the fluorine atoms and the presence of other functional groups. The isocyanate group in 1-Fluoro-4-isocyanobenzene is highly reactive and can participate in various chemical reactions, such as nucleophilic addition or cycloaddition reactions. Although the specific reactions of 1-Fluoro-4-isocyanobenzene are not discussed in the provided papers, the studies of related fluoroaromatic compounds can give insights into its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroaromatic compounds are influenced by the presence of fluorine atoms and their interaction with other atoms in the molecule. For instance, the crystal structure of fluorobenzene shows that C-H...F interactions have a structure-directing ability similar to C-H...H interactions in benzene . Infrared spectroscopy of anionic hydrated fluorobenzenes reveals that fluorination affects the binding sites for water molecules, indicating that the physical properties such as solubility and boiling point could be altered by the degree of fluorination . These findings suggest that 1-Fluoro-4-isocyanobenzene would also exhibit unique physical and chemical properties due to the combined effects of the fluorine atom and the isocyanate group.
Scientific Research Applications
Photochemistry in Gas Phase
1-Fluoro-4-isocyanobenzene, as part of the fluorotrifluoromethylbenzenes group, has been studied for its photochemical properties in the gas phase. This research found that the photolysis of this compound at various excitation wavelengths resulted in different quantum yields for isomerization. An increase in pressure showed varying effects on the quantum yields of different isomers, suggesting potential applications in photochemistry and molecular studies (Al-ani, 1973).
Molecular Rearrangements with Cysteine
Another research domain involves exploring molecular rearrangements, such as the reaction of 1-Fluoro-4-isocyanobenzene with cysteine. This reaction was part of a broader study examining the mechanism of action of toxicants functioning as alkylating agents, highlighting its significance in toxicology and chemical biology (Burchfield, 1958).
Serum Amino Acids Determination
In clinical chemistry, the reaction of 1-fluoro-2,4-dinitrobenzene with amino acids, including studies on 1-Fluoro-4-isocyanobenzene, has been investigated for its potential in serum amino acids assay procedures. This research can impact the field of biochemical analysis and diagnostics (Rapp, 1963).
Tumor Promotion Studies
Research has also explored the potential of 1-Fluoro-4-isocyanobenzene in tumor promotion studies. Studies have shown that compounds in this category can act as potent tumor-promoting agents, providing insights into carcinogenic mechanisms and the role of chemical compounds in cancer research (Bock et al., 1969).
Spectroscopic Analysis
The compound has also been a subject of interest in spectroscopic analysis. Studies have been conducted on the laser Raman and infrared spectra of 1-Fluoro-4-isocyanobenzene, aiding in understanding its molecular structure and properties. Such research is crucial in analytical chemistry and material science (Ansari & Verma, 1979).
Safety And Hazards
Safety measures include wearing suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
properties
IUPAC Name |
1-fluoro-4-isocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUHGXVGNQTPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370511 | |
Record name | 1-fluoro-4-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-isocyanobenzene | |
CAS RN |
24075-34-1 | |
Record name | 1-fluoro-4-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-4-isocyanobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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